Bis(cyclopentadienyl)ruthenium(II)

概要

説明

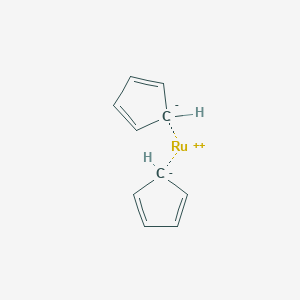

Bis(cyclopentadienyl)ruthenium(II), also known as Ru(Cp)2, is a metal organic compound used as an atomic layer deposition precursor for Ru thin films and well-aligned RuO2 nanorods .

Synthesis Analysis

The synthesis of Bis(cyclopentadienyl)ruthenium(II) involves several steps. One method involves treating a C2 to C5 monoalkyl cyclopentadiene with ruthenium trichloride hydrate and magnesium powder in the presence of ethanol at a temperature between 0°C and -30°C .Molecular Structure Analysis

The molecular structure of Bis(cyclopentadienyl)ruthenium(II) is complex. It involves the coordination of two cyclopentadienyl rings to a central ruthenium atom .Chemical Reactions Analysis

Bis(cyclopentadienyl)ruthenium(II) is involved in various chemical reactions. For instance, it has been used as a catalyst in the reaction of the hexanuclear cluster [Ru6C(CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene .Physical and Chemical Properties Analysis

Bis(cyclopentadienyl)ruthenium(II) is a solid substance with a melting point of 199-201 °C (lit.) . Its empirical formula is C10H10Ru, and it has a molecular weight of 231.26 .科学的研究の応用

Catalysts for Enantioselective Hydrogenation : Bauer et al. (2000) described the synthesis of bis(η5-dienyl)ruthenium(II) compounds from di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV), which can be used as precursors for efficient enantioselective hydrogenation catalysts (Bauer et al., 2000).

Dye-Sensitized Solar Cell Sensitizers : Park et al. (2010) synthesized ruthenium(II) complexes with N-heterocyclic carbene and/or terpyridine ligands, demonstrating their application as sensitizers in dye-sensitized solar cells (DSSCs), with overall efficiencies ranging from 0.10% to 0.48% (Park et al., 2010).

Asymmetric Hydrogenation of Ketones : Doherty et al. (2007) reported ruthenium(II) complexes as highly active and enantioselective catalysts for the asymmetric hydrogenation of various aryl and heteroaryl ketones (Doherty et al., 2007).

Photovoltaic Applications : Nazeeruddin et al. (1993) examined cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) complexes as charge-transfer sensitizers for nanocrystalline titanium dioxide electrodes in photovoltaic cells (Nazeeruddin et al., 1993).

Photosensitizers for Solar Cells : Schulze et al. (2012) synthesized a series of heteroleptic bis(tridentate)ruthenium(II) complexes, which showed potential for dye-sensitized solar-cell applications due to their broad absorption and high molar extinction coefficients (Schulze et al., 2012).

Atomic Layer Deposition Precursors : Gregorczyk et al. (2011) explored a novel ruthenium molecule, bis(2,6,6-trimethyl-cyclohexadienyl)ruthenium, for atomic layer deposition (ALD) of ruthenium, highlighting its improved stability and nucleation characteristics compared to traditional precursors (Gregorczyk et al., 2011).

作用機序

Target of Action

Bis(cyclopentadienyl)ruthenium, also known as dicyclopentadienyl ruthenium or Bis(cyclopentadienyl)ruthenium(II), is a complex compound that primarily targets the respiratory system . It has been shown to interact with plasma membrane redox systems , which are implicated in various functions such as proton extrusion, control of internal pH, generation of superoxide, reduction of ferric iron and iron uptake, and control of cell growth and cell proliferation .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, it has been found that the reaction of the hexanuclear cluster [Ru6C (CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene yielded a variety of products . This suggests that Bis(cyclopentadienyl)ruthenium can undergo complex reactions with other compounds, leading to the formation of new products.

Biochemical Pathways

Bis(cyclopentadienyl)ruthenium affects several biochemical pathways. It has been associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways . These pathways are crucial for cell proliferation and survival, and their inhibition can lead to decreased cell viability. Additionally, the compound has been found to disrupt the F-actin cytoskeleton integrity , which is crucial for cell shape and movement .

Pharmacokinetics

It is known that the compound is solid in form and has a molecular weight of 23126 . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of Bis(cyclopentadienyl)ruthenium results in a decrease in cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . It also leads to a decrease in cellular clonogenic ability and cell migration . These effects make it a potential candidate for anticancer treatment.

Action Environment

The action of Bis(cyclopentadienyl)ruthenium can be influenced by various environmental factors. For instance, the presence of other compounds, such as trimethylamine N-oxide, can affect the reactions that the compound undergoes . Additionally, the compound’s action can be influenced by the aggressiveness of the cancer cells and the concentration of the compound .

Safety and Hazards

将来の方向性

Ruthenium complexes, including Bis(cyclopentadienyl)ruthenium(II), have shown significant potential in various fields, particularly in cancer treatment due to their significant anticancer properties and low side effects . They are also being considered for applications in catalysis, functional materials, sensors, and as pigments for dyes .

生化学分析

Cellular Effects

Bis(cyclopentadienyl)ruthenium has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . These effects are associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways .

Molecular Mechanism

The molecular mechanism of action of Bis(cyclopentadienyl)ruthenium is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Bis(cyclopentadienyl)ruthenium can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . More

特性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(cyclopentadienyl)ruthenium(II) involves the reaction of ruthenium trichloride with sodium cyclopentadienide in tetrahydrofuran solvent.", "Starting Materials": [ "Ruthenium trichloride", "Sodium cyclopentadienide", "Tetrahydrofuran" ], "Reaction": [ "Dissolve ruthenium trichloride in tetrahydrofuran", "Add sodium cyclopentadienide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid", "Wash the solid with diethyl ether", "Dry the solid under vacuum", "Bis(cyclopentadienyl)ruthenium(II) is obtained as a dark purple solid" ] } | |

CAS番号 |

1287-13-4 |

分子式 |

C10H20Ru |

分子量 |

241.3 g/mol |

IUPAC名 |

cyclopentane;ruthenium |

InChI |

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2; |

InChIキー |

JNUAMWJBOWJMAH-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |

正規SMILES |

C1CCCC1.C1CCCC1.[Ru] |

| 1287-13-4 | |

ピクトグラム |

Irritant |

同義語 |

ruthenocene |

製品の起源 |

United States |

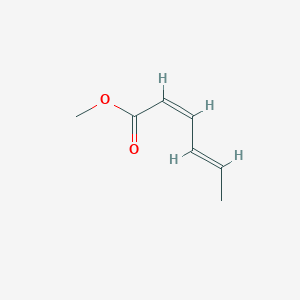

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

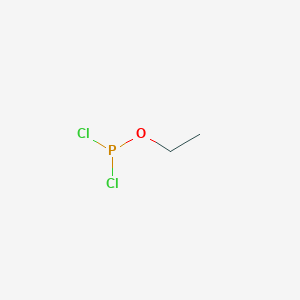

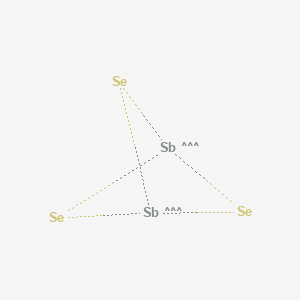

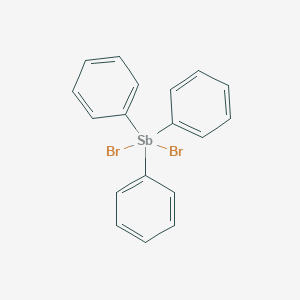

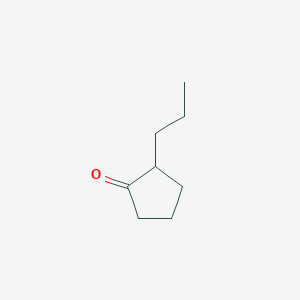

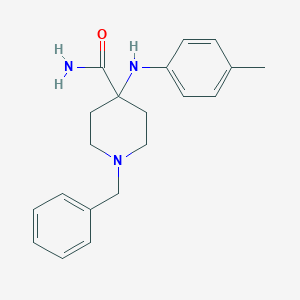

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。